Cas no 1049395-59-6 (2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide)
![2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1049395-59-6x500.png)
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
- F5277-0353
- VU0640245-1
- SR-01000921857-1
- 1049395-59-6
- AKOS008122004
- CCG-297641
- 2-chloro-4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- SR-01000921857
- Z374435528
-
- インチ: 1S/C20H23ClFN3O/c21-19-15-16(22)7-8-18(19)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26)
- InChIKey: IECKKXSWCZTOKX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(NCCCN1CCN(C2C=CC=CC=2)CC1)=O)F
計算された属性
- せいみつぶんしりょう: 375.1513682g/mol
- どういたいしつりょう: 375.1513682g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 35.6Ų
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5277-0353-5μmol |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5277-0353-3mg |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5277-0353-2mg |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5277-0353-20μmol |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5277-0353-4mg |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5277-0353-30mg |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5277-0353-50mg |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5277-0353-10mg |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5277-0353-15mg |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5277-0353-5mg |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
1049395-59-6 | 5mg |
$69.0 | 2023-09-10 |
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
6. Caper tea
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamideに関する追加情報
Recent Advances in the Study of 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS: 1049395-59-6)
The compound 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS: 1049395-59-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications.
One of the key areas of interest is the compound's interaction with specific biological targets. Preliminary research indicates that 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide exhibits high affinity for certain receptor subtypes, particularly those involved in neurological and psychiatric disorders. This has led to investigations into its potential use as a therapeutic agent for conditions such as schizophrenia, anxiety, and depression. The compound's ability to modulate receptor activity with high specificity makes it a valuable candidate for further development.
In addition to its neurological applications, recent studies have explored the compound's potential in oncology. Researchers have identified that 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide may inhibit the growth of certain cancer cell lines by interfering with key signaling pathways. This anti-proliferative effect has been observed in vitro, and further studies are underway to evaluate its efficacy in vivo. The compound's dual functionality in both neurological and oncological contexts highlights its versatility and broad therapeutic potential.
The synthesis and optimization of 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of derivatives with improved pharmacokinetic properties, such as enhanced bioavailability and reduced toxicity. These modifications are critical for the compound's transition from laboratory research to clinical trials. Researchers are particularly interested in identifying the optimal dosage and administration routes to maximize therapeutic efficacy while minimizing adverse effects.
Despite these promising findings, challenges remain in the development of 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide as a therapeutic agent. Issues such as drug metabolism, potential drug-drug interactions, and long-term safety profiles need to be thoroughly investigated. Ongoing studies are employing advanced techniques, including computational modeling and high-throughput screening, to address these challenges and accelerate the compound's development timeline.
In conclusion, the recent research on 2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS: 1049395-59-6) underscores its potential as a multifaceted therapeutic agent. Its unique pharmacological properties and broad applicability make it a compelling subject for further study. As research progresses, this compound may pave the way for novel treatments in both neurological and oncological fields, offering hope for patients with currently unmet medical needs.
1049395-59-6 (2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide) 関連製品
- 532973-89-0(N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide)
- 2228557-96-6(2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal)
- 2227813-88-7(rac-3-(1R,2R)-2-(aminomethyl)cyclopropyl-N,N-dimethylpyridin-2-amine)
- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)
- 2177060-36-3(N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine)
- 3273-54-9(Pyrimidin-4(5h)-one)
- 5625-56-9(1,4-Piperazinedipropanesulfonic acid)
- 869079-54-9(7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione)
- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)
- 2172477-62-0(4-(3-hydroxyoxan-3-yl)oxane-4-carboxylic acid)



